3,3-Dichloro-4-(diphenylamino)-5-methyl-6-phenyl-3,4-dihydro-2H-pyran-2-one
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Overview
Description
3,3-Dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one is a complex organic compound with a unique structure that includes multiple aromatic rings and chlorine substituents
Preparation Methods
The synthesis of 3,3-dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with chlorinated ketones under acidic conditions. Industrial production methods may involve the use of solid and liquid acid catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
3,3-Dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3,3-Dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3,3-dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
3,3-Dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one can be compared with similar compounds such as:
- 3,3-Dichloro-4-(diphenylamino)-3,4,5,6-tetrahydro-2H-1benzothiepino[5,4-b]pyran-2-one : Contains a sulfur atom in the ring system.
- 3,3-Dichloro-4-(diphenylamino)-2H,3H,4H,5H,6H,7H,8H,9H-cyclohepta[b]pyran-2-one : Features a larger ring system .
3,3-Dichloro-4-(diphenylamino)-2H,3H,4H,5H-indeno[1,2-b]pyran-2-one: Similar structure but different ring system.
These comparisons highlight the uniqueness of 3,3-dichloro-4-(diphenylamino)-5-methyl-6-phenyl-4H-pyran-2-one in terms of its specific ring structure and substituents.
Properties
CAS No. |
76312-40-8 |
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Molecular Formula |
C24H19Cl2NO2 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
3,3-dichloro-5-methyl-6-phenyl-4-(N-phenylanilino)-4H-pyran-2-one |
InChI |
InChI=1S/C24H19Cl2NO2/c1-17-21(18-11-5-2-6-12-18)29-23(28)24(25,26)22(17)27(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,22H,1H3 |
InChI Key |
XUGWTOHBVYVQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)C(C1N(C2=CC=CC=C2)C3=CC=CC=C3)(Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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